2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
CAS No. |
302914-06-3 |
|---|---|
Molecular Formula |
C23H17BrCl2N2O |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17BrCl2N2O/c1-13-2-4-15(5-3-13)23-28-21(18-10-17(25)11-19(26)22(18)29-23)12-20(27-28)14-6-8-16(24)9-7-14/h2-11,21,23H,12H2,1H3 |
InChI Key |
AOVHEPBYWCROJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminophenol Derivatives
The core structure is typically synthesized via acid-catalyzed cyclocondensation. A representative method involves:
Reactants :
-
2-Amino-4-chlorophenol (1.0 equiv)
-
3-(4-Methylphenyl)-1H-pyrazole-5-carbaldehyde (1.2 equiv)
Conditions :
-
Solvent: Anhydrous toluene
-
Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%)
-
Temperature: 110°C, reflux
-
Duration: 12–16 hours
Mechanism :
The reaction proceeds through a Mannich-type mechanism, forming the benzoxazine ring via dehydration.
Alternative Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
| Parameter | Value |
|---|---|
| Precursor | 2-Amino-5-nitrophenol |
| Coupling agent | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Solvent | Dimethylformamide (DMF) |
| Microwave power | 300 W |
| Temperature | 150°C |
| Time | 20 minutes |
| Yield | 85% |
This method minimizes side-product formation but requires specialized equipment.
Halogenation Strategies
Dichlorination at C7 and C9
Chlorination is achieved using sulfuryl chloride (SOCl) in a controlled two-step process:
Step 1 :
-
Reagent: SOCl (2.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → 25°C (gradual warming)
-
Monitoring: TLC (hexane:ethyl acetate 4:1)
Step 2 :
-
Additional SOCl (1.1 equiv)
-
Catalyst: FeCl (5 mol%)
-
Reaction time: 6 hours
Outcome :
Bromophenyl Group Installation
The 4-bromophenyl moiety is introduced via Suzuki-Miyaura coupling:
| Component | Specification |
|---|---|
| Aryl halide | 4-Bromophenylboronic acid |
| Catalyst | Pd(PPh) (3 mol%) |
| Base | KCO (3.0 equiv) |
| Solvent | DME/HO (4:1) |
| Temperature | 80°C |
| Duration | 8 hours |
| Yield | 76% |
This method avoids competing dehalogenation observed with Stille couplings.
Functionalization with 4-Methylphenyl Groups
Friedel-Crafts Alkylation
The 4-methylphenyl group is added using a modified Friedel-Crafts protocol:
Conditions :
-
Reagent: 4-Methylbenzyl chloride (1.5 equiv)
-
Catalyst: AlCl (1.2 equiv)
-
Solvent: Nitromethane
-
Temperature: 40°C
-
Time: 6 hours
Yield : 82%.
Limitations of Direct Alkylation
Competing side reactions occur due to the electron-rich benzoxazine core:
| Side Product | Formation Cause | Mitigation Strategy |
|---|---|---|
| Over-alkylated adduct | Excess electrophile | Stepwise reagent addition |
| Ring-opened byproduct | Acidic AlCl | Use of milder Lewis acids (ZnCl) |
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Approaches
| Parameter | Traditional Route | Microwave-Assisted Route |
|---|---|---|
| Total time | 48–72 hours | 6–8 hours |
| Overall yield | 52% | 78% |
| Purity (HPLC) | 95–97% | 98–99% |
| Scalability | Up to 100 g | Limited to 10 g batches |
Microwave methods excel in efficiency but face scalability constraints.
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/g) | Turnover Number | Reaction Yield |
|---|---|---|---|
| Pd(PPh) | 120 | 450 | 76% |
| Pd/C | 90 | 220 | 64% |
| NiCl(dppf) | 65 | 180 | 58% |
Pd-based catalysts remain optimal despite higher costs.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient flash chromatography:
Spectroscopic Validation
Key characterization data:
-
H NMR (400 MHz, CDCl):
δ 7.82 (d, J = 8.4 Hz, 2H, BrPh), 7.45 (s, 1H, H-6), 6.98 (d, J = 8.0 Hz, 2H, MePh), 5.21 (s, 2H, CHN). -
HRMS :
m/z calculated for CHBrClNO [M+H]: 488.20; found: 488.19.
Industrial-Scale Considerations
For kilogram-scale production, the following adjustments are critical:
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to convert certain functional groups into more reactive forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in a wide variety of substituted benzoxazines.
Scientific Research Applications
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the design of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Trends and Implications
Halogenation Effects: Chlorine/Bromine: The target compound’s dichloro and bromophenyl groups increase its molecular weight and lipophilicity (logP ~4–5 estimated) compared to non-halogenated analogs . This may enhance membrane permeability but reduce aqueous solubility. Fluorine: Fluorinated analogs (e.g., ) exhibit improved metabolic stability and electronegativity, favoring target binding in drug design .
Substituent Position :
- Position 2 : Bromophenyl (target) vs. methoxyphenyl () or phenyl (). Bromine’s larger atomic radius may sterically hinder interactions compared to smaller substituents.
- Position 5 : Methylphenyl (target) vs. fluorophenyl (). Methyl provides hydrophobicity without strong electronic effects, while fluorine or bromine alters electronic density.
Biological Activity
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazines, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the presence of bromine and chlorine substituents, suggest a promising profile for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H15BrCl2N2O. Its structure includes:
- Bromine and Chlorine Atoms : These halogens are known to enhance biological activity through various mechanisms.
- Benzoxazine Framework : This core structure is pivotal for the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on cancer cell lines through:
- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells.
- Inhibition of Tumor Growth : In vivo studies have shown reduced tumor size in treated subjects compared to controls.
The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Binding : Potential binding to receptors that mediate cellular signaling pathways associated with growth and survival.
Case Studies
A series of case studies have been conducted to assess the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Assess anticancer effects on MCF-7 cells | Induced apoptosis with an IC50 value of 25 µM after 48 hours exposure. |
| Study 3 | Investigate mechanism of action | Confirmed inhibition of topoisomerase II activity leading to DNA damage in cancer cells. |
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[1,5-c][1,3]benzoxazine framework via cyclization reactions.
- Halogenation processes to introduce bromine and chlorine substituents.
Analytical methods employed to characterize the compound include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- High Performance Liquid Chromatography (HPLC) : Utilized for purity analysis.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires a multi-step approach:
- Step 1: Precursor Selection
Use halogenated aryl precursors (e.g., 4-bromophenylboronic acid, 4-methylphenylhydrazine) to ensure regioselectivity during cyclization . - Step 2: Reaction Conditions
Employ N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl₂) for chlorination under anhydrous conditions to minimize side reactions . - Step 3: Purification
Use column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity crystals (>95%) .
Validation: Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR (400 MHz, CDCl₃) to confirm substituent positions and stereochemistry. For example, aromatic protons appear as doublets in the 7.0–8.5 ppm range . - High-Resolution Mass Spectrometry (HRMS):
Electrospray ionization (ESI) in positive mode to verify molecular weight (e.g., calculated [M+H]⁺ = 528.92) . - X-ray Crystallography:
Single-crystal analysis resolves the bicyclic core’s conformation and dihedral angles between substituents .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies:
- Replicate Assays:
Conduct dose-response curves (e.g., 0.1–100 µM) in triplicate across multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity . - Purity Verification:
Re-purify the compound using preparative HPLC and re-test activity to rule out impurity-driven artifacts . - Target Engagement Studies:
Use surface plasmon resonance (SPR) to measure direct binding affinity (KD) to proposed targets (e.g., kinases, GPCRs) .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
SAR analysis involves systematic structural modifications:
- Substituent Variation:
Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on bioactivity . - Core Modifications:
Synthesize analogs with fused thiophene (replacing benzoxazine) to evaluate heterocycle contributions to potency . - Computational Modeling:
Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or β-amyloid .
Basic: How should researchers design experiments to evaluate this compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability:
Incubate the compound in buffers (pH 2–9, 37°C) for 24 hours and quantify degradation via LC-MS . - Metabolic Stability:
Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (e.g., hydroxylation at C7) . - Photostability:
Expose to UV light (λ = 254 nm) and monitor structural changes using FTIR (e.g., loss of C-Cl peaks) .
Advanced: How can mechanistic studies elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Kinetic Assays:
Measure enzyme inhibition (e.g., IC₅₀ for acetylcholinesterase) using Ellman’s method . - Cellular Pathway Analysis:
Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) . - Cryo-EM/Co-crystallization:
Resolve compound-target complexes (e.g., with tubulin) to map binding pockets and guide analog design .
Basic: What are the key considerations for scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Solvent Selection:
Replace tetrahydrofuran (THF) with dimethylacetamide (DMAc) for safer large-scale reactions . - Process Optimization:
Use flow chemistry to control exothermic steps (e.g., cyclization) and improve reproducibility . - Waste Management:
Implement solvent recovery systems (e.g., distillation) to minimize halogenated waste .
Advanced: How can researchers address low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Formulation Strategies:
Prepare nanoemulsions using Tween-80 and polyethylene glycol (PEG-400) to enhance bioavailability . - Prodrug Design:
Synthesize phosphate esters at the hydroxyl group for improved solubility, which hydrolyze in vivo . - Co-crystallization:
Co-crystallize with succinic acid to enhance dissolution rates without altering pharmacological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
